
Acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, 1,1-dimethylethyl ester is a complex organic compound with the molecular formula C18H20ClNO4S . This compound is known for its unique structure, which includes a furan ring, a chloro-substituted phenoxy group, and a thioxomethyl group. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, 1,1-dimethylethyl ester involves multiple steps. One common method includes the reaction of 2-chloro-5-nitrophenol with 2-methyl-3-furancarboxaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with thioacetic acid to introduce the thioxomethyl group. Finally, the esterification with tert-butyl alcohol yields the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
Acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are employed.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amino-substituted phenoxy compounds.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学的研究の応用
Acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, 1,1-dimethylethyl ester is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and thioxomethyl group play crucial roles in its binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of microbial cell membranes .
類似化合物との比較
Similar Compounds
- Acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, methyl ester
- Acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, ethyl ester
- Acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, propyl ester
Uniqueness
The uniqueness of acetic acid, (2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenoxy)-, 1,1-dimethylethyl ester lies in its tert-butyl ester group, which imparts distinct steric and electronic properties. This makes it more resistant to hydrolysis and enhances its stability compared to other similar compounds .
特性
CAS番号 |
178870-47-8 |
|---|---|
分子式 |
C18H20ClNO4S |
分子量 |
381.9 g/mol |
IUPAC名 |
tert-butyl 2-[2-chloro-5-[(2-methylfuran-3-carbothioyl)amino]phenoxy]acetate |
InChI |
InChI=1S/C18H20ClNO4S/c1-11-13(7-8-22-11)17(25)20-12-5-6-14(19)15(9-12)23-10-16(21)24-18(2,3)4/h5-9H,10H2,1-4H3,(H,20,25) |
InChIキー |
MXWANWXCDBGYTQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)OCC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


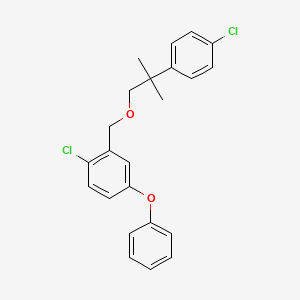
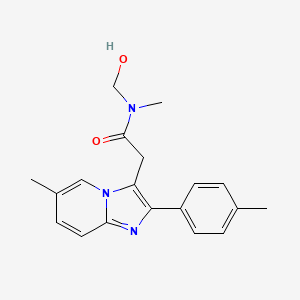
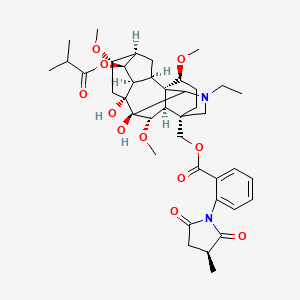
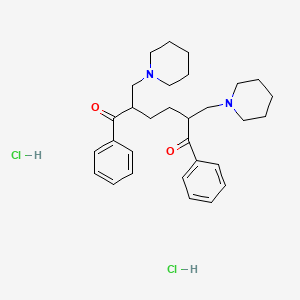
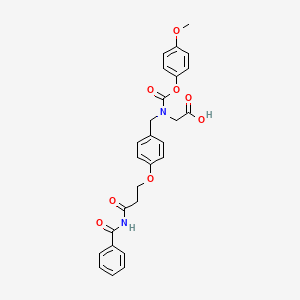
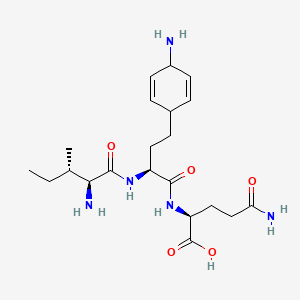
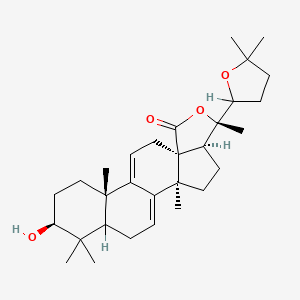
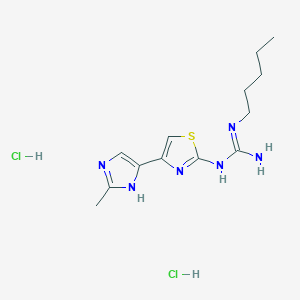
![10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12771129.png)
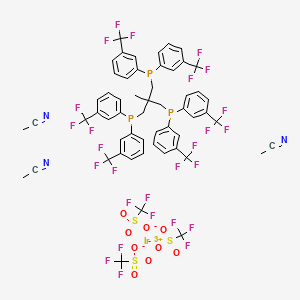
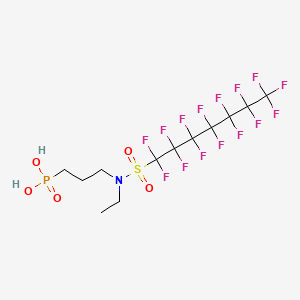
![(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole](/img/structure/B12771148.png)


